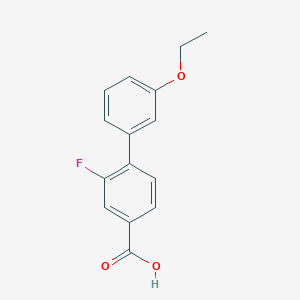

4-(3-Ethoxyphenyl)-3-fluorobenzoic acid

Description

Properties

IUPAC Name |

4-(3-ethoxyphenyl)-3-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO3/c1-2-19-12-5-3-4-10(8-12)13-7-6-11(15(17)18)9-14(13)16/h3-9H,2H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISGFPRYYOYEPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00690021 | |

| Record name | 3'-Ethoxy-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00690021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261964-16-2 | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3′-ethoxy-2-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261964-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Ethoxy-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00690021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Application Notes and Protocols for the Purification of 4-(3-Ethoxyphenyl)-3-fluorobenzoic Acid

Introduction

4-(3-Ethoxyphenyl)-3-fluorobenzoic acid is a biaryl carboxylic acid derivative with potential applications in medicinal chemistry and materials science. As with many synthetic intermediates, achieving a high degree of purity is critical for subsequent reactions and biological assays. This document provides a comprehensive guide to the purification of 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid, with a focus on recrystallization and chromatographic methods. The protocols are designed to be robust and adaptable, with explanations of the underlying principles to allow for optimization.

The purification strategy for 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid will leverage its expected physicochemical properties, which are inferred from structurally similar compounds like 4-fluorobenzoic acid and various biphenyl carboxylic acids. Key among these is the anticipated lower solubility in cold polar solvents compared to hot polar solvents, a property that is ideal for purification by recrystallization. For more challenging separations of closely related impurities, column chromatography is presented as a powerful alternative.

Physicochemical Properties (Predicted)

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₅H₁₃FO₃[1] | Based on chemical structure. |

| Molecular Weight | 260.26 g/mol [1] | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for small organic molecules of this class. |

| Melting Point | 180-220 °C | Based on melting points of similar fluorinated benzoic acids.[2][3] |

| Solubility | Soluble in hot polar organic solvents (e.g., ethanol, methanol, acetone); sparingly soluble in cold water; soluble in ether. | Based on the known solubility of 4-fluorobenzoic acid.[4][5] |

Purification Workflow Overview

The general workflow for the purification of 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid is depicted below. The choice between recrystallization and chromatography will depend on the impurity profile of the crude material.

Caption: General purification workflow for 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid.

Part 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, exploiting differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[6][7] For 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid, a polar protic solvent like ethanol or a solvent/anti-solvent system such as ethanol/water is recommended based on the properties of similar benzoic acids.[8]

Protocol 1: Single Solvent Recrystallization from Ethanol

This protocol is suitable for crude material where the impurities have significantly different solubility in ethanol compared to the target compound.

Materials and Equipment:

-

Crude 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid

-

Ethanol (reagent grade)

-

Deionized water

-

Erlenmeyer flasks

-

Hot plate with stirring capability

-

Magnetic stir bar

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

-

Spatula

-

Vacuum oven or desiccator

Procedure:

-

Dissolution: Place the crude 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and begin heating the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution to maximize yield.

-

Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Swirl the flask and gently heat for a few minutes. The charcoal will adsorb colored impurities.[9][10]

-

Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove the activated charcoal and any insoluble impurities.

-

Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the precipitate.

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the mother liquor.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 60-80 °C) or in a desiccator until a constant weight is achieved.

Troubleshooting Recrystallization

| Problem | Possible Cause | Solution |

| Oiling out | The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated. | Add more solvent, or switch to a lower-boiling point solvent. |

| No crystal formation | Solution is not saturated enough, or nucleation is slow. | Scratch the inside of the flask with a glass rod at the meniscus to induce crystallization. Add a seed crystal of the pure compound.[9] |

| Low recovery | Too much solvent was used, or the solution was not cooled sufficiently. | Use the minimum amount of hot solvent for dissolution. Ensure thorough cooling in an ice bath.[9] |

Part 2: Purification by Column Chromatography

For mixtures with impurities that have similar solubility profiles to the target compound, column chromatography provides a more effective separation.[11] Normal-phase chromatography using silica gel is a common and effective method for purifying carboxylic acids.

Protocol 2: Normal-Phase Column Chromatography

Materials and Equipment:

-

Crude 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid

-

Silica gel (60 Å, 230-400 mesh)

-

Hexanes (or heptane)

-

Ethyl acetate

-

Acetic acid (optional, to improve peak shape)

-

Glass chromatography column

-

Fraction collector or test tubes

-

Thin Layer Chromatography (TLC) plates, tank, and UV lamp

Procedure:

-

Mobile Phase Selection: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). A small amount of acetic acid (0.5-1%) can be added to the mobile phase to suppress the ionization of the carboxylic acid and reduce tailing on the silica gel. The ideal mobile phase should give the target compound an Rf value of approximately 0.3-0.4.

-

Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack the chromatography column. Ensure the silica bed is uniform and free of air bubbles.

-

Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica to the top of the column. This "dry loading" method often results in better separation.

-

Elution and Fraction Collection: Begin eluting the column with the mobile phase, collecting fractions. Monitor the separation by TLC.

-

Solvent Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.

-

Drying: Dry the resulting solid in a vacuum oven or desiccator to remove any residual solvent.

Part 3: Purity Assessment

A combination of analytical techniques should be used to confirm the purity and identity of the final product.[12]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for quantitative purity analysis.[12]

Suggested HPLC Conditions:

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 3-5 µm) |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA |

| Gradient | Start with a suitable ratio (e.g., 60:40 A:B) and ramp up the concentration of B. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Purity is typically determined by the area percentage of the main peak. For high-purity material, this should be >98%.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the purified compound. The spectra should be clean, with sharp signals corresponding to the expected structure and an absence of impurity peaks. For similar fluorinated benzoic acids, characteristic proton signals for the aromatic region are expected between 7.0 and 8.5 ppm, and a carboxylic acid proton signal above 12 ppm in DMSO-d₆.[13][14]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid, the expected molecular ion peak would be at m/z 260.0850 (for [M]+) or 259.0771 (for [M-H]⁻ in negative ion mode).

Conclusion

The purification of 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid can be effectively achieved using standard laboratory techniques. Recrystallization from ethanol offers a straightforward and scalable method for removing many common impurities. For more challenging separations, normal-phase column chromatography provides a high-resolution alternative. The purity of the final product should always be rigorously assessed using a combination of HPLC, NMR, and MS to ensure it meets the required specifications for its intended application.

References

-

Thermo Fisher Scientific. (n.d.). 4-Fluorobenzoic acid, 98%. Retrieved February 16, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. Retrieved February 16, 2026, from [Link]

-

Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved February 16, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 16, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved February 16, 2026, from [Link]

-

Wikipedia. (2023, April 29). 4-Fluorobenzoic acid. Retrieved February 16, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). Recrystallization of Benzoic Acid. Retrieved February 16, 2026, from [Link]

-

University of Massachusetts. (n.d.). The Recrystallization of Benzoic Acid. Retrieved February 16, 2026, from [Link]

-

ChemSynthesis. (n.d.). 4-fluoro-3-methoxybenzoic acid. Retrieved February 16, 2026, from [Link]

-

Florida A&M University. (2016, September 27). Lab Report Recrystallization. Retrieved February 16, 2026, from [Link]

-

SpectraBase. (n.d.). 4-Fluorobenzoic acid - Optional[1H NMR] - Chemical Shifts. Retrieved February 16, 2026, from [Link]

-

bioRxiv. (2025, December 30). A systematic approach for the purification of fluorophore-labelled proteins via anion exchange chromatography. Retrieved February 16, 2026, from [Link]

-

PubChem. (n.d.). 4-(2-Ethyl-4-fluorophenoxy)-3-fluorobenzoic acid. Retrieved February 16, 2026, from [Link]

-

ResearchGate. (2025, August 7). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. Retrieved February 16, 2026, from [Link]

-

National Institutes of Health. (n.d.). The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. Retrieved February 16, 2026, from [Link]

-

ScienceDirect. (2025, August 8). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved February 16, 2026, from [Link]

-

National Institutes of Health. (n.d.). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Retrieved February 16, 2026, from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved February 16, 2026, from [Link]

- Google Patents. (n.d.). CN108558636A - A kind of preparation method of 4- bromobenzoic acids.

-

ChemSrc. (n.d.). 4-(3-ethoxyphenyl)-3-fluorobenzoic acid. Retrieved February 16, 2026, from [Link]

-

ResearchGate. (2016, November 25). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. Retrieved February 16, 2026, from [Link]

Sources

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 4-FLUORO-3-HYDROXYBENZOIC ACID | 51446-31-2 [chemicalbook.com]

- 4. 4-Fluorobenzoic acid, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 5. innospk.com [innospk.com]

- 6. westfield.ma.edu [westfield.ma.edu]

- 7. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. famu.edu [famu.edu]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. benchchem.com [benchchem.com]

- 13. 4-Fluorobenzoic acid(456-22-4) 1H NMR [m.chemicalbook.com]

- 14. rsc.org [rsc.org]

analytical methods for 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid characterization

Abstract

This application note details the analytical characterization of 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid , a biaryl carboxylic acid intermediate often utilized in the synthesis of liquid crystals and ferroelectric materials, as well as a scaffold for kinase inhibitors. Due to the specific electronic effects of the fluorine atom and the lipophilicity of the ethoxy-biaryl system, standard "generic" methods often yield poor peak shapes or ambiguous spectral data. This guide provides optimized protocols for HPLC purity profiling, NMR structural elucidation (emphasizing 19F-1H coupling), and solid-state thermal analysis, grounded in ICH Q2(R1) validation principles.

Physicochemical Context & Strategy

The molecule comprises a benzoic acid core substituted with a fluorine atom at the meta position (relative to the acid) and a lipophilic 3-ethoxyphenyl ring at the para position.

-

Acidity (pKa): Predicted ~4.0–4.[1][2]2. The fluorine atom (electron-withdrawing) slightly increases acidity compared to benzoic acid, but the biphenyl system adds steric bulk.[1][2]

-

Lipophilicity (LogP): High (>3.5).[1][2] The ethoxy tail and biaryl core necessitate high organic content in chromatography.

-

Chromophore: The conjugated biaryl system provides strong UV absorption at 254 nm.[1][2]

Analytical Workflow Diagram

The following decision matrix outlines the logical flow for characterizing this specific fluorinated biaryl acid.

Figure 1: Integrated analytical workflow for fluorinated biaryl acids. Blue nodes indicate structural confirmation, Green indicates purity, and Red indicates physical properties.

Protocol 1: Reverse-Phase HPLC Purity Profiling

Challenge: As a carboxylic acid, the analyte exists in equilibrium between its neutral (COOH) and ionized (COO-) forms.[1][2] Without pH control, this causes peak tailing and split peaks.[1] Solution: Use a mobile phase pH significantly below the pKa (pH ~2.[1][2]5) to ensure the molecule remains protonated and interacts predictably with the C18 stationary phase.

Method Parameters

| Parameter | Setting | Rationale |

| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm | Standard hydrophobicity for biaryls.[1][2] 3.5 µm offers better resolution than 5 µm.[1][2] |

| Mobile Phase A | Water + 0.1% Formic Acid | Suppresses ionization of the carboxylic acid (pH ~2.7).[1][2] |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN is preferred over MeOH to reduce backpressure and improve peak symmetry for aromatics.[1][2] |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1][2] |

| Detection | UV @ 254 nm | Max absorption for the biaryl conjugation.[1][2] |

| Column Temp | 40°C | Reduces viscosity and improves mass transfer.[1][2] |

Gradient Table

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 30 | Initial hold to elute polar impurities. |

| 2.0 | 30 | Isocratic hold.[1][2] |

| 12.0 | 95 | Linear ramp to elute the lipophilic parent.[1][2] |

| 15.0 | 95 | Wash to remove dimers/oligomers. |

| 15.1 | 30 | Return to initial conditions.[1][2] |

| 20.0 | 30 | Re-equilibration.[1][2] |

Expert Insight: The "ethoxy" group adds significant retention.[1][2] If the peak elutes too late (>12 min), increase the starting %B to 40%. Ensure the formic acid is fresh; "aged" formic acid in ACN can form formyl-amides with amine impurities, creating ghost peaks.[1]

Protocol 2: Structural Elucidation via NMR

Challenge: Distinguishing the specific regiochemistry of the fluorine atom. Solution: Utilize 19F NMR and 13C-19F coupling constants . The fluorine atom at position 3 (ortho to the biaryl bond, meta to the acid) will show distinct splitting patterns.

Sample Preparation[2][3]

-

Solvent: DMSO-d6 (600 µL).

-

Note: DMSO is preferred over CDCl3 because carboxylic acids often form dimers in chloroform, broadening the -COOH signal.[1]

Expected Spectral Features

1H NMR (400 MHz, DMSO-d6)

-

δ 12.5–13.5 ppm (Broad s, 1H): Carboxylic acid proton (-COOH).[1][2] Disappears on D2O shake.

-

δ 7.8–8.0 ppm (Multiplet, 2H): Protons on the benzoic acid ring (H-2 and H-6).[1][2] H-2 will appear as a doublet of doublets due to coupling with F-3 (

).[1][2] -

δ 7.6 ppm (dd, 1H): Proton H-5 (ortho to F, ortho to biaryl).[1][2]

-

δ 7.0–7.4 ppm (Multiplet, 4H): Protons on the ethoxyphenyl ring.[2]

19F NMR (376 MHz, DMSO-d6)

-

Signal: Single peak around -110 to -120 ppm (referenced to CFCl3).[1][2]

-

Coupling: Look for a doublet of doublets (or multiplet) caused by coupling to the adjacent aromatic protons.[2] This confirms the F is attached to the ring and not an inorganic fluoride impurity.

Protocol 3: Mass Spectrometry (LC-MS)

Method: Electrospray Ionization (ESI) in Negative Mode .[1][2]

Rationale: Benzoic acids ionize poorly in positive mode but readily lose a proton (deprotonation) in negative mode to form

Acquisition Parameters

Fragmentation Logic (MS/MS)[1][2]

-

Precursor Ion: 273.1 m/z (

for C15H12FO3, MW ~274.2).[1][2] -

Key Fragment 1 (M - 44): Loss of

.[1][2] Diagnostic for carboxylic acids. -

Key Fragment 2 (M - 28/29): Loss of ethyl group (

or

Protocol 4: Solid-State Characterization (DSC)

Context: Biaryl acids are prone to polymorphism, which impacts solubility and bioavailability.[1][2] Differential Scanning Calorimetry (DSC) is mandatory for batch consistency.[1][2]

Procedure

-

Pan: Aluminum, crimped (non-hermetic).

-

Sample Mass: 2–4 mg.

-

Purge Gas: Nitrogen (50 mL/min).

-

Ramp Rate: 10°C/min from 30°C to 250°C.

Interpretation:

-

Endotherm 1 (Melting): Expect a sharp endotherm.[1][2] Based on analogous fluorobiphenyl acids (e.g., Flurbiprofen analogs), the melting point is likely in the range of 170°C – 190°C .

-

Purity Check: A broad melting peak (>2°C range) indicates impurities or a mixture of polymorphs.[1][2]

-

Degradation: An exotherm immediately following the melt suggests thermal decomposition (decarboxylation).[1][2]

References

-

ICH Harmonised Tripartite Guideline. (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2][4]

-

Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1][2] (Standard text for Reverse Phase logic).

-

Dolbier, W. R. (2009).[1][2] Guide to Fluorine NMR for Organic Chemists. Wiley.[1][2] (Source for 19F coupling constants and chemical shifts).

-

U.S. Food and Drug Administration (FDA). (2015).[1][2] Analytical Procedures and Methods Validation for Drugs and Biologics.[1][2][1][2]

-

European Pharmacopoeia (Ph.[1][2][5] Eur.). 2.2.[1][2][5][6]29. Liquid Chromatography. (General chapter on chromatographic separation techniques for carboxylic acids).

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. 4-(2-Ethyl-4-fluorophenoxy)-3-fluorobenzoic acid | C15H12F2O3 | CID 117760758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ema.europa.eu [ema.europa.eu]

- 5. chemrj.org [chemrj.org]

- 6. Benzoic Acid | SIELC Technologies [sielc.com]

The Strategic Application of Fluorinated Biphenyl Carboxylic Acids in Modern Medicinal Chemistry: A Guide to 4-(3-Ethoxyphenyl)-3-fluorobenzoic Acid and its Congeners

Introduction: The Privileged Status of Fluorinated Aromatics in Drug Design

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for medicinal chemists. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—confer a remarkable ability to modulate a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] When integrated into a biphenyl carboxylic acid framework, a "privileged scaffold" in its own right, the resulting fluorinated derivatives emerge as a highly promising class of compounds with a broad spectrum of therapeutic applications, including anti-inflammatory, anticancer, and antihypertensive agents.[3][4]

This technical guide provides an in-depth exploration of the utility of 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid and its structural relatives in medicinal chemistry. While specific, publicly available biological data and detailed synthetic applications for 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid are limited, this document will leverage a closely related and highly significant analogue, the core of the transthyretin stabilizer Acoramidis (AG10), to illustrate the profound impact of this chemical class. We will delve into the rationale behind its use, provide detailed synthetic protocols, and discuss its application in targeting protein misfolding diseases.

Physicochemical Properties and Synthetic Versatility

The 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid scaffold presents a unique combination of structural features that are highly attractive for drug design. The biphenyl moiety provides a rigid and defined orientation for substituent groups, facilitating precise interactions with biological targets.[5] The fluorine atom at the 3-position can influence the acidity of the carboxylic acid, modulate the conformation of the biphenyl rings, and block potential sites of metabolism.[2] The ethoxy group introduces a degree of lipophilicity and can participate in hydrogen bonding interactions.

The carboxylic acid group is a versatile handle for a wide array of chemical transformations, most notably amide bond formation, which is the most frequently utilized reaction in medicinal chemistry. This allows for the facile generation of large libraries of derivatives for structure-activity relationship (SAR) studies.

Table 1: Physicochemical Properties of 4-(3-Ethoxyphenyl)-3-fluorobenzoic Acid

| Property | Value | Source |

| CAS Number | 1261964-16-2 | ChemSrc |

| Molecular Formula | C₁₅H₁₃FO₃ | ChemSrc |

| Molecular Weight | 260.26 g/mol | ChemSrc |

| LogP | 3.59 | ChemSrc |

| Polar Surface Area | 46.53 Ų | ChemSrc |

Core Application: Transthyretin Stabilization in Amyloidosis

A compelling example of the power of fluorinated benzoic acids in medicine is the development of Acoramidis (AG10), a potent and selective stabilizer of transthyretin (TTR).[6] Transthyretin amyloidosis (ATTR) is a progressive and fatal disease caused by the dissociation of the TTR tetramer into monomers, which then misfold and aggregate into amyloid fibrils that deposit in various organs, particularly the heart and nerves.[7]

Acoramidis functions by binding to the thyroxine-binding sites of the TTR tetramer, effectively "clamping" the subunits together and preventing their dissociation—the rate-limiting step in amyloidogenesis.[3][7] The core of the Acoramidis molecule is a fluorobenzoic acid derivative, highlighting the critical role of this scaffold in achieving high-affinity and selective binding.

Caption: Mechanism of TTR stabilization by Acoramidis.

Experimental Protocols: Synthesis and Derivatization

The synthesis of fluorinated biphenyl carboxylic acids often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[8][9] This powerful carbon-carbon bond-forming reaction allows for the efficient coupling of an aryl halide with an aryl boronic acid.

Protocol 1: General Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-3-fluorobenzoic Acids

This protocol provides a general workflow for the synthesis of biphenyl carboxylic acids, which can be adapted for the synthesis of 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid.

Sources

- 1. US10513497B2 - Process for preparing AG-10, its intermediates, and salts thereof - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. air.unipr.it [air.unipr.it]

- 6. medkoo.com [medkoo.com]

- 7. Acoramidis for the Treatment of Transthyretin Cardiac Amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. tcichemicals.com [tcichemicals.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid

Welcome to the dedicated technical support center for the synthesis of 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. Drawing upon established principles and field-proven insights, we will explore the critical parameters of the Suzuki-Miyaura cross-coupling reaction, the primary route for this transformation.

Overview of the Synthetic Strategy

The synthesis of 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful method forms a crucial carbon-carbon bond between an aryl halide and an organoborane.[1] In this specific case, the key starting materials are 4-bromo-3-fluorobenzoic acid and 3-ethoxyphenylboronic acid .

The overall transformation is a cornerstone of modern synthetic chemistry, but its success is contingent on a nuanced understanding of the reaction mechanism, potential side reactions, and the interplay of various reaction components.[2][3]

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both the mechanistic reasoning and actionable solutions.

Q1: My overall yield is low (<50%). What are the most common causes?

Low yield is a multifaceted issue often stemming from several concurrent problems. The most critical factors to investigate are the degradation of the boronic acid starting material, inefficient catalysis, and the formation of side products. A systematic approach is required to pinpoint the exact cause.

Troubleshooting Summary Table

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | 1. Protodeboronation of 3-ethoxyphenylboronic acid.[4] 2. Dehalogenation of 4-bromo-3-fluorobenzoic acid.[2] 3. Inactive catalyst (Palladium black formation).[4] 4. Suboptimal reaction conditions (base, solvent, temp).[3] | 1. Use a slight excess (1.2-1.5 eq.) of boronic acid; use anhydrous solvents; consider using a more stable boronate ester (e.g., pinacol ester). 2. Use a non-reducing solvent (e.g., dioxane instead of alcohols); select a weaker base if applicable. 3. Use ligands that stabilize Pd(0) (e.g., bulky phosphines); ensure proper degassing. 4. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane/H₂O, Toluene/H₂O). |

| Side Products | 1. Homocoupling of boronic acid or aryl halide.[4] 2. Protodeboronation leading to 3-ethoxybenzene.[2] 3. Dehalogenation leading to 3-fluorobenzoic acid.[2] | 1. Ensure efficient stirring; use a catalyst system known for low homocoupling; lower reaction temperature if possible. 2. Degas reaction mixture thoroughly to remove oxygen; use fresh, high-purity boronic acid. 3. Avoid alcoholic solvents and strongly reducing conditions. |

| Purification | Co-elution of product and unreacted boronic acid.[5] | 1. Perform an acidic workup followed by a basic wash to remove boronic acid. 2. Convert the crude product to its methyl ester for easier chromatographic separation, followed by hydrolysis.[5] |

Q2: I'm observing a significant amount of 3-ethoxybenzene byproduct. What is happening and how do I fix it?

This is a classic case of protodeboronation . The C-B bond of the boronic acid is cleaved and replaced by a C-H bond, consuming your nucleophile before it can participate in the cross-coupling.[2][4] This side reaction is often promoted by excess water, oxygen, or acidic/basic conditions.

Mechanism Insight: The boronic acid is susceptible to attack by protons, leading to the formation of 3-ethoxybenzene and boric acid. This process competes directly with the desired transmetalation step in the catalytic cycle.

Solutions:

-

Use High-Purity Reagents: Start with fresh, high-quality 3-ethoxyphenylboronic acid. Boronic acids can degrade upon storage.

-

Employ Anhydrous Solvents: While many Suzuki protocols use aqueous bases, minimizing the amount of water can suppress protodeboronation. Using rigorously dried organic solvents is crucial.

-

Thorough Degassing: Oxygen can accelerate the decomposition of organoboranes. Degas your reaction mixture thoroughly with an inert gas (Argon or Nitrogen) for at least 15-30 minutes before adding the catalyst.

-

Use a Boronate Ester: Consider using the pinacol ester of 3-ethoxyphenylboronic acid. Boronate esters are generally more stable to storage and less prone to protodeboronation than their corresponding boronic acids.[6][7]

Q3: My reaction mixture turns black and the reaction stalls. What does this mean?

The formation of a black precipitate is indicative of the catalyst decomposing into palladium black .[4] This is finely divided, elemental palladium that has aggregated and precipitated from the solution. Palladium black is catalytically inactive and its formation effectively halts the reaction.

Mechanism Insight: The active Pd(0) species in the catalytic cycle is unstable. If the rate of reductive elimination is slow, or if the ligands are not effectively stabilizing the Pd(0) center, it can aggregate.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 4. youtube.com [youtube.com]

- 5. reddit.com [reddit.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. 3-Methoxyphenylboronic acid pinacol ester 325142-84-5 [sigmaaldrich.com]

Technical Support Center: Synthesis of 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid

Welcome to our dedicated technical support guide for the synthesis of 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions related to impurities and troubleshooting during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid?

The most prevalent and industrially scalable method for synthesizing 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of 4-bromo-3-fluorobenzoic acid with 3-ethoxyphenylboronic acid in the presence of a palladium catalyst and a base.

Figure 1: Suzuki-Miyaura coupling reaction for 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid synthesis.

Troubleshooting Guide: Common Impurities and Their Mitigation

This section provides a detailed breakdown of common impurities encountered during the synthesis of 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid, their origins, and strategies for their removal.

Impurity Profile at a Glance

| Impurity Name | Structure | Typical Analytical Signal (HPLC-UV) | Origin |

| 4-Bromo-3-fluorobenzoic acid | 4-Br-3-F-BA | Shorter retention time than the final product | Unreacted starting material |

| 3-Ethoxyphenylboronic acid | 3-EtO-Ph-B(OH)2 | Very early eluting peak | Excess reagent |

| 4,4'-Dibromo-3,3'-difluorobiphenyl | (4-Br-3-F-Ph)2 | Longer retention time than the final product | Homocoupling of starting material |

| 3,3'-Diethoxybiphenyl | (3-EtO-Ph)2 | Longer retention time than the final product | Homocoupling of boronic acid |

| Des-bromo impurity | 3-F-BA | Shorter retention time than the final product | Reductive dehalogenation |

Q2: I'm observing a significant amount of unreacted 4-bromo-3-fluorobenzoic acid in my final product. What could be the cause?

The presence of unreacted starting material, 4-bromo-3-fluorobenzoic acid, is a common issue that typically points to incomplete reaction conversion. Several factors can contribute to this:

-

Insufficient Catalyst Loading or Activity: The palladium catalyst is crucial for the carbon-carbon bond formation. If the catalyst loading is too low, or if the catalyst has degraded due to improper storage or handling, the reaction rate will be significantly reduced.

-

Suboptimal Reaction Temperature: The Suzuki coupling reaction requires a specific temperature range to proceed efficiently. If the temperature is too low, the reaction kinetics will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to catalyst decomposition and the formation of byproducts.

-

Inefficient Mass Transfer: In a biphasic solvent system (e.g., toluene/water), vigorous stirring is essential to ensure efficient mixing of the organic and aqueous phases, facilitating the transfer of reactants to the catalytic sites.

Troubleshooting Steps:

-

Verify Catalyst Quality: Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider performing a small-scale test reaction with a known active catalyst batch to rule out catalyst deactivation.

-

Optimize Reaction Temperature: Experiment with incrementally increasing the reaction temperature. Monitor the reaction progress by taking aliquots and analyzing them by HPLC to determine the optimal temperature for your specific setup.

-

Improve Agitation: Increase the stirring speed to ensure the reaction mixture is a well-mixed emulsion.

Q3: My product is contaminated with homocoupling byproducts. How can I minimize their formation?

Homocoupling byproducts, such as 4,4'-dibromo-3,3'-difluorobiphenyl and 3,3'-diethoxybiphenyl, arise from the coupling of two molecules of the same starting material. The formation of these impurities is often linked to the reaction conditions:

-

Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

High Catalyst Concentration: While sufficient catalyst is necessary, an excessively high concentration can sometimes favor homocoupling pathways.

-

Base Strength and Concentration: The choice and concentration of the base can influence the rate of competing side reactions.

Mitigation Strategies:

-

Degas Solvents: Thoroughly degas all solvents before use by sparging with an inert gas or by freeze-pump-thaw cycles.

-

Maintain Inert Atmosphere: Ensure the reaction vessel is properly sealed and maintained under a positive pressure of nitrogen or argon throughout the reaction.

-

Optimize Catalyst Loading: Perform a catalyst loading study to find the minimum amount of catalyst required for efficient conversion without promoting excessive homocoupling.

Q4: How can I effectively remove these impurities from my final product?

Purification of 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid typically involves crystallization or chromatography.

Protocol for Recrystallization:

-

Solvent Selection: A common solvent system for the recrystallization of 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid is a mixture of an organic solvent (e.g., ethyl acetate, isopropanol) and an anti-solvent (e.g., heptane, water). The ideal solvent system will fully dissolve the product and impurities at an elevated temperature and allow for selective crystallization of the desired product upon cooling.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period. Filter the hot solution to remove the carbon.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

For high-purity requirements, column chromatography using silica gel is an effective method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the desired product from both more and less polar impurities.

References

-

Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97. [Link]

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457–2483. [Link]

Technical Support Center: Suzuki Coupling of 3-Ethoxyphenylboronic Acid

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the use of 3-ethoxyphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

I. Understanding the Core Reaction: The Suzuki-Miyaura Coupling Catalytic Cycle

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (like 3-ethoxyphenylboronic acid) and an organohalide.[1][2] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] A thorough understanding of this cycle is crucial for effective troubleshooting.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

II. Frequently Asked Questions (FAQs)

Catalyst and Ligand Selection

Q1: What is the best palladium catalyst precursor for the Suzuki coupling of 3-ethoxyphenylboronic acid?

A: The choice of palladium precursor is often flexible, with Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ being common and effective options.[1] The true determinant of catalytic activity is the ligand. For routine couplings, Pd(PPh₃)₄ can be used directly. However, for more challenging substrates or to achieve higher efficiency, a combination of a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a more sophisticated phosphine ligand is generally preferred.[1][4]

Q2: 3-Ethoxyphenylboronic acid is an electron-rich boronic acid. Does this influence my choice of ligand?

A: Yes, it does. While 3-ethoxyphenylboronic acid is not considered a particularly challenging substrate, electron-rich boronic acids can sometimes be sluggish in the transmetalation step. To overcome this, bulky and electron-rich phosphine ligands are highly recommended.[5][6] These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[5]

Q3: Which specific phosphine ligands are recommended for this type of coupling?

A: For general reliability and high yields, the Buchwald dialkylbiarylphosphine ligands are an excellent choice.[5][7] Ligands such as SPhos and XPhos are known for their broad applicability and effectiveness with a wide range of substrates, including electron-rich partners.[7] For sterically hindered coupling partners, these bulky ligands are particularly advantageous.[2][8] N-heterocyclic carbenes (NHCs) are also emerging as powerful alternatives to phosphine ligands due to their strong σ-donor properties and stability.[3][9]

| Ligand Class | Specific Examples | Key Advantages |

| Buchwald Biarylphosphines | SPhos, XPhos, DavePhos | High activity, broad substrate scope, effective for hindered substrates.[5][7] |

| Trialkylphosphines | P(t-Bu)₃, PCy₃ | Very electron-rich, good for coupling aryl chlorides.[4] |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | High stability, strong σ-donors, can outperform phosphines in some cases.[3][9] |

Reaction Conditions: Base and Solvent

Q4: What is the role of the base in the Suzuki coupling, and which one should I choose?

A: The base plays a critical role in activating the boronic acid for transmetalation.[3][4][10] It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[10][11][12] The choice of base can significantly impact the reaction outcome.

-

Inorganic Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): These are widely used, effective, and generally a good starting point. Potassium carbonate (K₂CO₃) is a common choice for many standard Suzuki couplings.[13]

-

Phosphates (K₃PO₄): Potassium phosphate is a strong base that is often effective when carbonates are not, particularly with more challenging substrates.[5]

-

Fluorides (KF, CsF): These can be useful for substrates with base-sensitive functional groups.[4]

Q5: How does the choice of solvent affect the reaction?

A: The solvent's primary role is to solubilize the reactants and catalyst. However, it can also influence the reaction rate and selectivity.[14][15][16]

-

Aprotic Solvents: Toluene, dioxane, and THF are common choices and are often used with a small amount of water to aid in dissolving the base and boronic acid.[17]

-

Polar Aprotic Solvents: DMF and acetonitrile can be effective but may also influence the selectivity of the reaction in more complex systems.[14][18]

-

Protic Solvents: Ethanol/water mixtures are considered environmentally friendly options and can be very effective for certain catalyst systems.[19]

III. Troubleshooting Guide

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Problem 1: Low or No Product Formation

Possible Cause: Inefficient catalyst system. Solution:

-

Switch to a More Active Ligand: If you are using a simple phosphine ligand like PPh₃, consider switching to a more electron-rich and bulky ligand such as SPhos or XPhos.[7][20] These ligands are known to accelerate the key steps in the catalytic cycle.[5]

-

Increase Catalyst Loading: While ideal reactions use low catalyst loadings, for troubleshooting, increasing the palladium catalyst loading to 1-2 mol% can help determine if catalyst activity is the limiting factor.

Possible Cause: Degradation of 3-ethoxyphenylboronic acid. Solution:

-

Check Purity: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially if they are old or have been improperly stored.[21] Verify the purity of your boronic acid by NMR or melting point.

-

Use Fresh Reagent: If in doubt, use a fresh bottle of 3-ethoxyphenylboronic acid.

-

Consider Boronic Esters: For particularly sensitive systems, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can prevent degradation.[22]

Possible Cause: Inadequate reaction conditions. Solution:

-

Base Strength: If you are using a mild base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[17]

-

Solvent System: Ensure your solvent is anhydrous and deoxygenated.[21] For many Buchwald ligand systems, a mixture of an organic solvent like dioxane or toluene with a small amount of water is optimal.[22]

-

Temperature: While many modern catalyst systems work at room temperature, some couplings require heating.[4] Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.

Problem 2: Significant Homocoupling of the Boronic Acid

Possible Cause: Presence of oxygen in the reaction mixture. Solution:

-

Thorough Degassing: The palladium(0) active catalyst is sensitive to oxygen.[21] Ensure all solvents are thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles.

-

Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the setup and reaction time.

Possible Cause: Inefficient transmetalation relative to oxidative addition. Solution:

-

Optimize Base and Solvent: The choice of base and solvent can influence the rate of transmetalation. A stronger base or a solvent system that better solubilizes the boronate species can help.

-

Ligand Choice: A ligand that promotes a faster rate of transmetalation may be beneficial.

Problem 3: Formation of Dehalogenated Byproduct

Possible Cause: Presence of a hydride source that reduces the organopalladium intermediate. Solution:

-

Solvent Purity: Ensure your solvents are pure and free from potential hydride donors. For instance, alcohols used as solvents can sometimes be a source of hydrides.

-

Base Choice: Some bases can promote this side reaction more than others. Screening different bases may be necessary.

IV. Experimental Protocol: General Procedure for Suzuki Coupling

This protocol provides a starting point for the Suzuki coupling of 3-ethoxyphenylboronic acid with an aryl bromide.

-

Reaction Setup: To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv), 3-ethoxyphenylboronic acid (1.2 equiv), and the chosen base (e.g., K₂CO₃, 2.0 equiv).

-

Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv) and the ligand (e.g., SPhos, 0.02 equiv) in a small amount of the reaction solvent. Add this catalyst solution to the reaction vessel.

-

Inert Atmosphere: Seal the reaction vessel, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

-

Solvent Addition: Add the degassed solvent (e.g., dioxane/water 10:1) via syringe.

-

Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

V. References

-

Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. In Wikipedia. Retrieved February 15, 2026, from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566-1575. [Link]

-

Couto, I., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Catalysis, 10(15), 8436-8444. [Link]

-

Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(43), 17464-17474. [Link]

-

HZPT Blog. (2024, March 4). Why use base in suzuki coupling. Retrieved February 15, 2026, from [Link]

-

Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 15, 2026, from [Link]

-

Hu, X., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4234-4237. [Link]

-

Farina, V. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Advanced Synthesis & Catalysis, 346(13-15), 1553-1582. [Link]

-

Reeves, J. T., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 10(21), 12692-12699. [Link]

-

Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 16(11), 4711-4720. [Link]

-

ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Retrieved February 15, 2026, from [Link]

-

Kirby, J. E., et al. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. The Journal of Organic Chemistry, 77(8), 3700-3703. [Link]

-

ResearchGate. (n.d.). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Retrieved February 15, 2026, from [Link]

-

ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved February 15, 2026, from [Link]

-

Aidic. (n.d.). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Retrieved February 15, 2026, from [Link]

-

Organic Letters. (n.d.). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Retrieved February 15, 2026, from [Link]

-

Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2020, January 1). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved February 15, 2026, from [Link]

-

Bhayana, B., Fors, B. P., & Buchwald, S. L. (2009). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Organic Letters, 11(17), 3954-3957. [Link]

-

The Journal of Organic Chemistry. (n.d.). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. Retrieved February 15, 2026, from [Link]

-

Borates Today. (2021, December 17). Boron Suzuki Coupling. Retrieved February 15, 2026, from [Link]

-

Technical University of Munich. (n.d.). Active catalysts for the Suzuki coupling: Palladium complexes of tetrahydropyrimid-2-ylidenes. Retrieved February 15, 2026, from [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Chem 115. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved February 15, 2026, from [Link]

-

YouTube. (2020, July 11). Suzuki Coupling. Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved February 15, 2026, from [Link]

-

University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Retrieved February 15, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. blog.hzpt.com [blog.hzpt.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 16. arodes.hes-so.ch [arodes.hes-so.ch]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. aidic.it [aidic.it]

- 20. reddit.com [reddit.com]

- 21. benchchem.com [benchchem.com]

- 22. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Technical Support Center: Synthesis of 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid

A Guide to Preventing Homocoupling Side Reactions in Suzuki-Miyaura Cross-Coupling

Welcome to the technical support center for the synthesis of 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific Suzuki-Miyaura cross-coupling reaction. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to overcome common challenges, particularly the formation of homocoupling byproducts.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a byproduct that I suspect is the homocoupling product of my boronic acid. What is causing this?

A1: The formation of a biaryl byproduct from the dimerization of your boronic acid, in this case, 3,3'-diethoxybiphenyl, is a well-known side reaction in Suzuki-Miyaura couplings.[1][2][3] The primary culprits for this homocoupling are typically:

-

Presence of Oxygen: Molecular oxygen can promote the homocoupling of boronic acids.[4][5] It can participate in the oxidation of the Pd(0) catalyst to Pd(II), which can then facilitate the dimerization of the boronic acid.[3][6]

-

Suboptimal Catalyst Activation: If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the catalytically active Pd(0) species. This reduction can sometimes occur via the homocoupling of two boronic acid molecules, where the boronic acid itself acts as the reducing agent.[1][7]

-

Base-Related Issues: The choice and stoichiometry of the base can influence the rate of transmetalation versus side reactions.[8][9] While the base is crucial for activating the boronic acid, certain conditions can inadvertently favor homocoupling.[10][11]

Q2: How can I definitively identify the homocoupling byproduct in my reaction mixture?

A2: The most common methods for identifying the homocoupling byproduct, 3,3'-diethoxybiphenyl, alongside your desired product, 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid, are chromatographic and spectroscopic techniques:

-

Thin-Layer Chromatography (TLC): The homocoupling product is generally less polar than the desired carboxylic acid product. You should observe a spot with a higher Rf value.

-

High-Performance Liquid Chromatography (HPLC): HPLC will show a separate peak for the homocoupling byproduct, which will have a different retention time than your product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show characteristic signals for the symmetrical 3,3'-diethoxybiphenyl, which will be distinct from the signals of the desired unsymmetrical product.

-

Mass Spectrometry (MS): MS will show a molecular ion peak corresponding to the mass of the homocoupling product.

Q3: What are the immediate steps I can take to minimize homocoupling in my next experiment?

A3: To immediately address homocoupling, focus on rigorously excluding oxygen and optimizing your reaction setup:

-

Thorough Degassing: Before adding your catalyst, thoroughly degas your solvent and reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.[4]

-

Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas (argon or nitrogen) throughout the entire process.[4]

-

Use a Pd(0) Catalyst Source: If you are using a Pd(II) source like Pd(OAc)₂, consider switching to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the initial reduction step that can lead to homocoupling.[1]

Troubleshooting Guide

This section provides a more in-depth, step-by-step approach to systematically troubleshoot and eliminate the homocoupling side reaction.

Issue 1: Persistent Homocoupling Despite Degassing

If you have implemented rigorous degassing and are still observing significant homocoupling, consider the following factors related to your reagents and reaction conditions.

Root Cause Analysis:

-

Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[1] Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step over side reactions.

-

Base Selection and Stoichiometry: The base activates the boronic acid for transmetalation.[8][9] However, an inappropriate base or an incorrect amount can lead to side reactions.[12]

-

Solvent System: The choice of solvent affects the solubility of reagents and intermediates, which can influence reaction rates and pathways.

Solutions:

-

Ligand Optimization:

-

For this type of coupling, consider using bulky, electron-rich monophosphine ligands like SPhos (Dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine), which has been shown to be effective in suppressing homocoupling.[2]

-

Alternatively, bidentate phosphine ligands such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) can also be effective.[13]

-

-

Base Screening:

-

Solvent Considerations:

-

A mixture of an organic solvent like dioxane, THF, or toluene with water is often used.[1] The presence of water can be beneficial for the solubility of the base and can facilitate the transmetalation step.

-

Issue 2: Low Yield of the Desired Product with Homocoupling as the Main Byproduct

When the desired cross-coupling is inefficient, side reactions like homocoupling can become more prominent.

Root Cause Analysis:

-

Inefficient Oxidative Addition: The oxidative addition of the aryl halide to the Pd(0) catalyst is a critical step in the catalytic cycle.[15][16] If this step is slow, it can allow for competing side reactions.

-

Slow Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center can also be a rate-limiting step.

Solutions:

-

Aryl Halide Reactivity: The reactivity order for the oxidative addition step is generally I > Br > Cl.[17] Your starting material, 4-bromo-3-fluorobenzoic acid, should be sufficiently reactive. If you were using a chloride, switching to a bromide or iodide would be recommended.

-

Boronic Acid Quality: Ensure your 3-ethoxyphenylboronic acid is of high purity. Impurities can sometimes interfere with the catalytic cycle. Consider using the corresponding boronic ester (e.g., a pinacol ester) which can be more stable.[1]

-

Temperature Optimization: While higher temperatures can increase the rate of the desired reaction, they can also sometimes promote side reactions. A systematic temperature screen (e.g., from 80°C to 110°C) can help find the optimal balance.

Visualizing the Problem: The Suzuki-Miyaura Catalytic Cycle and Homocoupling

The following diagram illustrates the main catalytic cycle for the desired cross-coupling and the competing homocoupling pathway.

Caption: Suzuki-Miyaura cycle vs. homocoupling.

Experimental Protocols

Recommended Protocol for Minimizing Homocoupling

This protocol incorporates best practices to suppress the formation of 3,3'-diethoxybiphenyl.

Reagents & Equipment:

-

4-bromo-3-fluorobenzoic acid

-

3-ethoxyphenylboronic acid

-

Pd(PPh₃)₄ (or a suitable precatalyst/ligand system)

-

K₃PO₄ (anhydrous)

-

1,4-Dioxane (anhydrous)

-

Degassed deionized water

-

Schlenk flask or similar reaction vessel

-

Inert gas line (Argon or Nitrogen)

-

Magnetic stirrer and heating mantle

Step-by-Step Procedure:

-

Vessel Preparation: Ensure your reaction vessel is clean, dry, and equipped with a magnetic stir bar.

-

Reagent Addition: To the Schlenk flask, add 4-bromo-3-fluorobenzoic acid (1.0 equiv), 3-ethoxyphenylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water (typically a 4:1 to 10:1 ratio) via syringe under a positive pressure of inert gas.

-

Degassing: Sparge the reaction mixture with the inert gas for 20-30 minutes.

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%).

-

Reaction: Heat the reaction mixture to 90-100°C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify with 1M HCl to pH ~2-3. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography or recrystallization.[18]

Troubleshooting Workflow Diagram

If you continue to face issues, this decision tree can guide your optimization strategy.

Caption: Troubleshooting decision tree for homocoupling.

Quantitative Data Summary

The following table provides a starting point for reagent stoichiometry.

| Reagent | Molar Equivalents | Purpose |

| 4-bromo-3-fluorobenzoic acid | 1.0 | Aryl Halide |

| 3-ethoxyphenylboronic acid | 1.1 - 1.5 | Organoboron Reagent |

| Palladium Catalyst | 0.01 - 0.05 (1-5 mol%) | Catalyst |

| Ligand (if separate) | 1-2 eq. relative to Pd | Catalyst Stabilization |

| Base (e.g., K₃PO₄, K₂CO₃) | 2.0 - 3.0 | Boronic Acid Activation |

By systematically addressing the factors that contribute to homocoupling, you can significantly improve the yield and purity of your 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid synthesis. Should you have further questions, please do not hesitate to reach out.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Campos, M. L., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. [Link]

-

Jain, S., et al. (2020). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]

-

Campos, M. L., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate. [Link]

-

Campos, M. L., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. [Link]

-

Le, C., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. MDPI. [Link]

-

Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

-

ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]

-

Thomas, A. A., & Denmark, S. E. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

-

ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. [Link]

-

Chemistry Stack Exchange. (2014). Molecular Oxygen in Suzuki Homocoupling. [Link]

-

Royal Society of Chemistry. (n.d.). RSC Advances. [Link]

-

Sharma, P., et al. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. [Link]

-

National Center for Biotechnology Information. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]

-

Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. [Link]

-

Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

-

Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. [Link]

-

ResearchGate. (2022). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. [Link]

- Google Patents. (n.d.).

-

Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]

-

University College Dublin. (2009). Suzuki Coupling Activity of an aqueous phase Pd nanoparticle dispersion and a Carbon Nanotube/Pd nanoparticle composite. [Link]

-

ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. [Link]

-

National Center for Biotechnology Information. (n.d.). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. [Link]

-

ACS Publications. (2010). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. reddit.com [reddit.com]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 8. wwjmrd.com [wwjmrd.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. tcichemicals.com [tcichemicals.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

workup procedure for 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid synthesis

Topic: Workup procedure for 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid synthesis Role: Senior Application Scientist Context: Technical Support Center

Workup Guide: 4-(3-Ethoxyphenyl)-3-fluorobenzoic Acid

Case ID: SUZUKI-F-043 Status: Active Applicable Route: Suzuki-Miyaura Coupling (Aryl Bromide + Boronic Acid)

Executive Summary & Chemical Context

This guide addresses the isolation and purification of 4-(3-Ethoxyphenyl)-3-fluorobenzoic acid . This molecule features a biphenyl core constructed via Suzuki-Miyaura coupling.

Critical Chemical Properties:

-

Acidity (pKa): The 3-fluoro substituent exerts an electron-withdrawing inductive effect (-I), increasing the acidity of the benzoic acid relative to the unsubstituted parent. Expect a pKa

3.8–3.9. -

Solubility: The 3-ethoxy group adds lipophilicity (

increase). While the salt form (carboxylate) is water-soluble, it may exhibit surfactant-like behavior, leading to persistent emulsions during extraction. -

Impurity Profile: Common contaminants include unreacted boronic acid, protodeboronated byproducts (phenol derivatives), phosphine ligands, and residual palladium (Pd).

The "pH-Switch" Purification Strategy

The most robust method for purifying benzoic acid derivatives from Suzuki couplings relies on their ability to switch solubility based on pH. We utilize this to separate the product from neutral organic impurities (ligands, dimers) and amphoteric contaminants.

Workflow Visualization

The following diagram outlines the critical decision points in the workup process.

Figure 1: The "pH-Switch" isolation strategy separates the target acid from non-acidic impurities by leveraging the solubility of the carboxylate salt.

Detailed Protocol: Step-by-Step

Phase 1: Quenching & Metal Scavenging

Goal: Stop the reaction and remove bulk Palladium to prevent "colored product" issues later.

-

Cooling: Cool the reaction mixture to Room Temperature (RT).

-

Scavenger Addition (Recommended): Add a thiol-based silica scavenger (e.g., SiliaMetS® Thiol or equivalent) directly to the reaction pot. Stir for 30 minutes.

-

Why? Palladium binds tightly to the aromatic ring and the carboxylic acid. Removing it now is 10x easier than recrystallizing it out later [1].

-

-

Filtration: Filter the mixture through a pad of Celite to remove the scavenger and precipitated palladium black. Rinse the pad with Ethyl Acetate (EtOAc).

Phase 2: The Base Wash (Impurity Stripping)

Goal: Remove triphenylphosphine oxide, unreacted halides, and dehalogenated byproducts.

-

Evaporation: Concentrate the filtrate to remove the organic coupling solvent (Dioxane, THF, or Toluene). You will be left with an aqueous residue or a semi-solid.

-

Re-dissolution: Dissolve the residue in 1M NaOH (or Na2CO3). Ensure pH > 10.

-

Volume Guide: Use ~10 mL of base per gram of theoretical yield.

-

-

The Wash: Extract this aqueous solution with an organic solvent (EtOAc or DCM) twice .

-

CRITICAL: The product is in the Aqueous Layer (as the Sodium salt).

-

Action: Discard the Organic Layer (which contains the neutral impurities).

-

Phase 3: Controlled Acidification

Goal: Precipitate the target acid while keeping boronic acid residues in solution.

-

Cooling: Place the basic aqueous layer in an ice bath (0–5 °C).

-

Acidification: Slowly add 2M HCl dropwise with vigorous stirring.

-

Observation: The solution will turn cloudy. Continue adding until pH reaches 1–2 .

-

Why pH 1-2? The 3-fluoro group lowers the pKa. If you stop at pH 4-5 (standard for benzoic acid), you may not fully protonate the product, leading to yield loss.

-

-

Isolation:

Phase 4: Purification (Crystallization)

Goal: Remove traces of boronic acid and isomeric impurities.

-

Solvent Choice: Ethanol/Water (mixed solvent) or Toluene/Heptane.

-

Procedure: Dissolve the crude solid in minimum hot Ethanol. Add hot water until slight turbidity appears. Allow to cool slowly to RT, then to 4 °C.

-

Boronic Acid Removal: Unreacted 3-ethoxyphenylboronic acid is significantly more soluble in ethanol/water mixtures than the biaryl acid product, remaining in the mother liquor.

Troubleshooting & FAQs

Q1: My product isolated as a grey or black solid. How do I fix this?

-

Cause: Residual Palladium metal trapped in the crystal lattice.

-

Solution: Dissolve the product in hot EtOAc or THF. Add Activated Carbon (charcoal), reflux for 15 minutes, and filter hot through Celite. Recrystallize the filtrate. The carbon adsorbs the Pd nanoparticles [2].

Q2: I have a persistent emulsion during the "Base Wash" step.

-